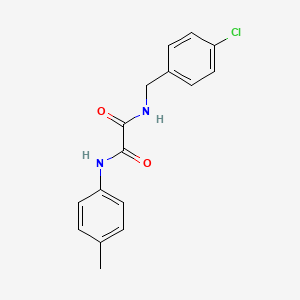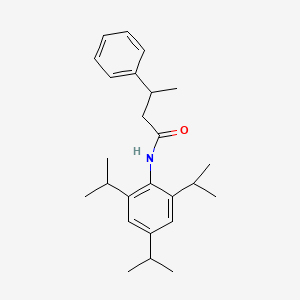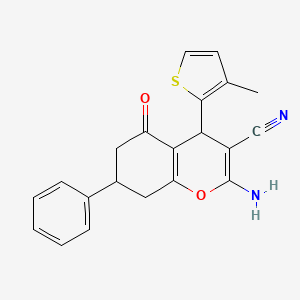
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(4-methylphenyl)ethanediamide, commonly known as CBME, is a chemical compound that has been widely used in scientific research. CBME belongs to the class of amide compounds and is characterized by its unique chemical structure, which makes it an ideal candidate for various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of CBME is not fully understood, but it is believed to act as a ligand for various receptors in the body, including the GABA(A) receptor. CBME has been shown to enhance the binding of GABA to the receptor, leading to an increase in the activity of the receptor. This, in turn, leads to an increase in the inhibitory neurotransmission in the brain, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects
CBME has been shown to have sedative and anxiolytic effects in various animal models. CBME has also been shown to have anticonvulsant and antinociceptive effects. CBME has been shown to decrease the locomotor activity in animals, indicating its potential as a sedative. CBME has also been shown to decrease anxiety-like behavior in animals, indicating its potential as an anxiolytic.
Advantages and Limitations for Lab Experiments
CBME has several advantages as a research tool, including its unique chemical structure and its ability to act as a chiral auxiliary and ligand. CBME is also relatively easy to synthesize and is commercially available. However, CBME has some limitations, including its potential toxicity and the lack of information regarding its long-term effects.
Future Directions
There are several future directions for the research on CBME. One potential direction is the development of new synthetic methods for CBME and its derivatives. Another potential direction is the investigation of the potential therapeutic applications of CBME, particularly in the treatment of anxiety disorders and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of CBME and its effects on the body. Finally, the potential toxicity and long-term effects of CBME need to be further investigated.
Conclusion
In conclusion, CBME is a unique chemical compound that has been widely used in scientific research. CBME has several potential applications in the fields of biochemistry and pharmacology, and its sedative and anxiolytic effects make it a promising candidate for the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand the mechanism of action of CBME and its potential therapeutic applications.
Synthesis Methods
CBME can be synthesized by reacting 4-chlorobenzylamine with 4-methylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of CBME as a white crystalline solid with a melting point of 118-120°C.
Scientific Research Applications
CBME has been extensively used in scientific research as a tool for studying the biological and pharmacological properties of various compounds. CBME is commonly used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions. CBME has also been used as a building block in the synthesis of various pharmaceuticals and biologically active compounds.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-2-8-14(9-3-11)19-16(21)15(20)18-10-12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHYEOPMMASDOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-6-oxo-N-(2-pyridinylmethyl)-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B4934899.png)

![2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B4934916.png)
![1-[3-(3-methylphenoxy)propyl]pyrrolidine](/img/structure/B4934928.png)

![5-{3-methoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4934948.png)
![3-(4-bromophenyl)-5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazole](/img/structure/B4934952.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B4934961.png)
![5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine](/img/structure/B4934971.png)

![tetrahydro-2-furanylmethyl 6-{[(4-methoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4934995.png)
![ethyl 4-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)benzoate](/img/structure/B4934996.png)
![N-cyclopropyl-4-methoxy-2-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B4935007.png)